molecular formula C20H22N4O4 B14747488 n,n'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)diaziridine-1-carboxamide CAS No. 3259-67-4

n,n'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)diaziridine-1-carboxamide

Cat. No.: B14747488
CAS No.: 3259-67-4
M. Wt: 382.4 g/mol
InChI Key: BHQKBRVRPHGQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide is a complex organic compound with the molecular formula C20H22N4O4 and a molecular weight of 382.413 g/mol This compound is characterized by its unique structure, which includes two aziridine groups attached to a biphenyl core substituted with methoxy groups

Preparation Methods

The synthesis of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves several steps. One common synthetic route includes the reaction of aziridine with 3,3’-dimethoxybiphenyl-4,4’-dicarboxylic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modification of protein structures .

Comparison with Similar Compounds

N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide can be compared with similar compounds such as:

  • N,N’-bis-(aziridine-1-carbonyl)-3,3’-dimethoxy-benzidine
  • N,N’-Bis-(aziridin-1-carbonyl)-3,3’-dimethoxy-benzidin
  • 4,4’-bis-(aziridine-1-carbonylamino)-3,3’-dimethoxy-biphenyl

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of N,N’-(3,3’-Dimethoxybiphenyl-4,4’-diyl)diaziridine-1-carboxamide lies in its specific substitution pattern and the presence of aziridine groups, which confer distinct chemical and biological properties .

Properties

CAS No.

3259-67-4

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-[4-(aziridine-1-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]aziridine-1-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-27-17-11-13(3-5-15(17)21-19(25)23-7-8-23)14-4-6-16(18(12-14)28-2)22-20(26)24-9-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

BHQKBRVRPHGQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N3CC3)OC)NC(=O)N4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.